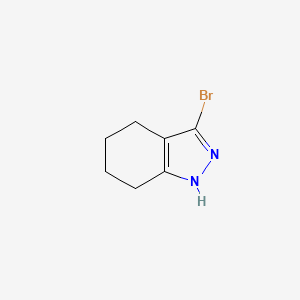
3-bromo-4,5,6,7-tetrahydro-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals. The presence of a bromine atom at the 3-position and the tetrahydro structure makes this compound unique and potentially useful for various applications.
作用機序
Target of Action
The primary target of 3-bromo-4,5,6,7-tetrahydro-1H-indazole is related to its anti-inflammatory properties . The compound is part of the indazole family, which has been found to have a wide variety of biological properties, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Mode of Action
It is known that indazole derivatives can inhibit cell growth, suggesting that they may interact with cellular targets to disrupt normal cell function . For example, the compound 3-amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was found to inhibit cell growth with GI50 values in the 0.041–33.6 μM range .
Biochemical Pathways
Indazole derivatives have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . These molecules are involved in inflammation and cell growth, suggesting that this compound may affect these pathways.
Pharmacokinetics
The compound’s molecular weight of 20106 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The result of this compound’s action is likely to be a reduction in inflammation and cell growth, given its anti-inflammatory and cell growth inhibitory properties . .
Action Environment
It is known that the compound is typically stored at room temperature , suggesting that it may be stable under a range of conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4,5,6,7-tetrahydro-1H-indazole typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-bromo-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce ketones or carboxylic acids.
科学的研究の応用
3-bromo-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
類似化合物との比較
Similar Compounds
4,5,6,7-tetrahydro-1H-indazole: Lacks the bromine atom at the 3-position, which can significantly alter its reactivity and biological activity.
3-chloro-4,5,6,7-tetrahydro-1H-indazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
3-iodo-4,5,6,7-tetrahydro-1H-indazole:
Uniqueness
The presence of the bromine atom at the 3-position in 3-bromo-4,5,6,7-tetrahydro-1H-indazole makes it unique compared to its analogs. Bromine is a relatively large and electronegative atom, which can influence the compound’s reactivity, stability, and interaction with biological targets. This uniqueness can be leveraged to develop new compounds with specific desired properties.
特性
IUPAC Name |
3-bromo-4,5,6,7-tetrahydro-1H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDITHCBNPLRPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

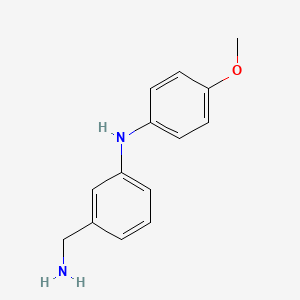
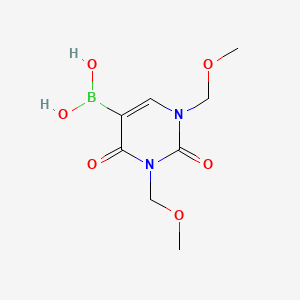
![1H-Pyrrolo[2,3-c]pyridine-4-carboximidamide, N-hydroxy-](/img/structure/B577625.png)
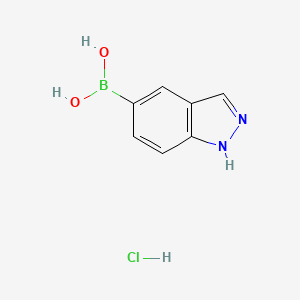
![2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid](/img/structure/B577630.png)
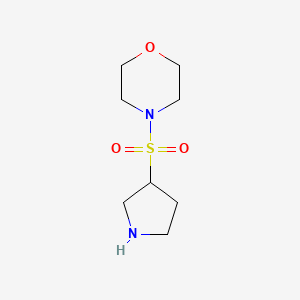
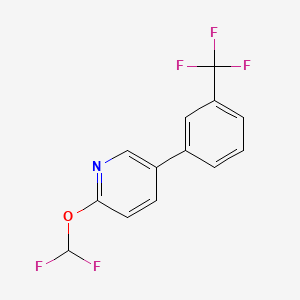
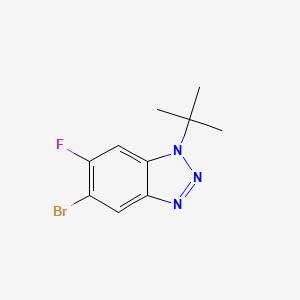
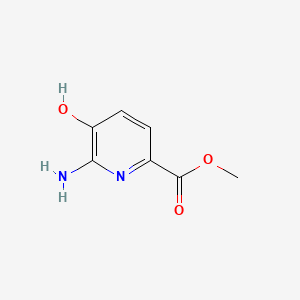
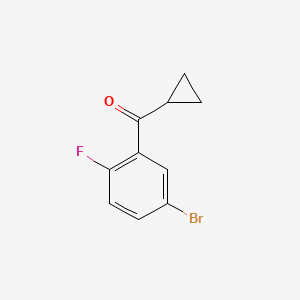
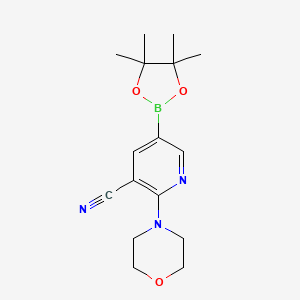
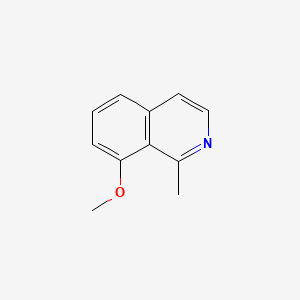
![1-(3,3'-Dimethoxy[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B577644.png)
